molecular formula C9H8ClN3O2 B2838789 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 2138078-26-7

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2838789
CAS No.: 2138078-26-7
M. Wt: 225.63
InChI Key: RITRCKXANZKSLL-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and an imidazole moiety at position 6, stabilized as a hydrochloride salt. Its synthesis often involves alkylation and hydrolysis steps, with the hydrochloride form being critical for stability during storage and handling .

Properties

IUPAC Name

6-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRCKXANZKSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanopyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that derivatives of 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study:
In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles from pyridine carboxylic acids. These compounds demonstrated promising antibacterial activity against resistant strains .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Some studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study:
A recent publication outlined the synthesis of imidazo[1,2-a]pyridin derivatives that showed significant cytotoxicity against several cancer cell lines. The study highlighted the potential of these compounds as lead structures for further drug development .

Agricultural Chemistry

2.1 Pesticidal Activity
6-(1H-imidazol-1-yl)pyridine derivatives have been explored for their pesticidal properties. Research has indicated that these compounds can act as effective fungicides and insecticides due to their ability to disrupt biochemical pathways in pests .

Case Study:
A study conducted by the California Department of Pesticide Regulation evaluated the efficacy of various imidazole derivatives against common agricultural pests. The results showed that certain formulations significantly reduced pest populations compared to control groups .

Materials Science

3.1 Coordination Chemistry
The compound's ability to form coordination complexes with transition metals has been extensively studied. These complexes often exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and materials science .

Case Study:
Research published in PubChem demonstrated that 6-(1H-imidazol-1-yl)pyridine derivatives could form stable complexes with palladium and platinum, leading to enhanced catalytic activity in cross-coupling reactions .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer properties; promising lead compounds for drug development
Agricultural ChemistryEffective fungicides and insecticides; reduced pest populations in field trials
Materials ScienceFormation of coordination complexes with transition metals; enhanced catalytic activities

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloproteins. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with variations in heterocyclic cores, substituents, imidazole substitution positions, and salt forms. Key examples include:

Table 1: Comparative Analysis of Structural and Functional Properties
Compound Name Heterocycle Substituent Imidazole Position Salt Form Stability/Solubility Suppliers
6-(1H-Imidazol-1-yl)pyridine-3-carboxylic acid HCl Pyridine Carboxylic acid 1-yl Hydrochloride Stable at −20°C for months 4
6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid Pyridazine Carboxylic acid 1-yl None Lower aqueous solubility 1
6-(1H-Imidazol-1-yl)pyridin-3-amine HCl Pyridine Amine 1-yl Hydrochloride Moderate stability 4
6-(1H-Imidazol-2-yl)pyridine-3-carboxylic acid diHCl Pyridine Carboxylic acid 2-yl Dihydrochloride High solubility, less stable 3

Key Findings from Comparative Studies

Hydrochloride vs. Dihydrochloride Salts :

  • The hydrochloride form of the target compound exhibits superior shelf stability compared to its dihydrochloride analog, which degrades faster under ambient conditions .
  • Dihydrochloride salts (e.g., 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride) show higher aqueous solubility due to additional protonation sites but require stringent storage conditions .

Imidazole Position (1-yl vs. 2-yl): Imidazole substitution at the 1-yl position (target compound) enhances electron-donating effects, favoring applications in pH-responsive polymers .

Heterocycle Core (Pyridine vs. Pyridazine) :

  • Pyridazine-based analogs (e.g., 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid) demonstrate reduced solubility in polar solvents compared to pyridine derivatives, limiting their utility in aqueous-phase reactions .

Functional Group Variations :

  • The carboxylic acid substituent in the target compound enables conjugation reactions (e.g., esterification), whereas amine-substituted analogs (e.g., 6-(1H-imidazol-1-yl)pyridin-3-amine hydrochloride) are more reactive in nucleophilic substitutions .

Commercial and Research Relevance

  • Supplier Availability : The target compound is commercially available from four suppliers, reflecting its broader utility in research. In contrast, pyridazine-based and 2-yl-substituted analogs have fewer suppliers, indicating niche applications .
  • Applications : The hydrochloride form is preferred in polymer synthesis for pH-responsive materials, while dihydrochloride derivatives are explored in medicinal chemistry for enhanced bioavailability .

Biological Activity

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride, a heterocyclic compound featuring imidazole and pyridine rings, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antimicrobial properties, and its role in enzyme inhibition.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 2138078-26-7

The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development and research applications.

Enzyme Inhibition

Research has indicated that 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride may act as an enzyme inhibitor. The compound's imidazole ring is known to participate in various biochemical interactions, potentially affecting pathways involved in cell proliferation and survival. Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit geranylgeranylation, a post-translational modification crucial for the function of several proteins involved in cancer progression. For instance, compounds with similar structures demonstrated significant cytotoxicity against human cervical carcinoma HeLa cells with IC₅₀ values below 150 μM .

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of various derivatives of imidazo[1,2-a]pyridine on HeLa cells. The results indicated that several compounds exhibited potent cytotoxicity:

CompoundIC₅₀ (μM)
1a<150
1d<150
1lNegligible
Others386 - 735

This suggests that modifications at the C6 position significantly influence the biological activity of these compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.039
Bacillus mycoides0.0048 - 0.039

These findings highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains .

Case Studies and Research Findings

Numerous case studies have explored the biological implications of this compound:

  • Inhibition of Prenylation : A study demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit the prenylation of proteins such as Rab11A and Ras, which are critical in cell signaling pathways associated with cancer progression .
  • Cytotoxicity in Cancer Cells : Research on various analogs showed that specific substitutions could enhance cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, showcasing significant antimicrobial properties that warrant further exploration for therapeutic applications in infectious diseases .

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